![molecular formula C19H15F3N2O2S B2940399 2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 478030-38-5](/img/structure/B2940399.png)
2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a thiazole ring, and a carboxamide group (-CONH2). Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would add rigidity to the structure. The methoxy and trifluoromethyl groups would likely be in a para position on the phenyl rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the methoxy group is a weakly activating group, meaning it could potentially increase the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions . The trifluoromethyl group, on the other hand, is electron-withdrawing and could decrease the reactivity of the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents . The trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems .Applications De Recherche Scientifique
Anticancer Activity
A key application of compounds similar to 2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is in the field of cancer research. Various thiazole-5-carboxamide derivatives, structurally similar to the mentioned compound, have shown promising anticancer activity. For instance, some derivatives have been synthesized and evaluated for their anticancer efficacy against various cell lines, such as A-549, Bel7402, and HCT-8, showing significant activity in inhibiting cancer cell growth (Cai et al., 2016).
Cytotoxic Properties
Another research focus is on the cytotoxic properties of compounds in this category. For instance, studies on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related derivatives have demonstrated their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the relevance of these compounds in developing novel anticancer therapies (Hassan et al., 2014).
Central Nervous System Penetrability
Some derivatives have also been studied for their ability to penetrate the central nervous system, which is crucial for the development of drugs targeting brain disorders. For example, a study on a similar compound revealed its effectiveness in penetrating the blood-brain barrier, which could be pivotal in developing treatments for neurological conditions (Rosen et al., 1990).
Antimicrobial Activity
The antimicrobial properties of these compounds are also noteworthy. Research on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has shown significant antimicrobial activities against various microbial strains, suggesting the potential of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).
Corrosion Inhibition
These compounds have also been explored for their corrosion inhibition properties. A study on thiazole based pyridine derivatives, which are structurally related, demonstrated their efficacy in inhibiting corrosion of mild steel, which has significant implications in industrial applications (Chaitra et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a thiazole ring, which is a core structure found in many biologically active compounds . Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . The specific targets of this compound would depend on its precise structure and any modifications it may have.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c1-26-15-7-5-12(6-8-15)9-17-24-16(11-27-17)18(25)23-14-4-2-3-13(10-14)19(20,21)22/h2-8,10-11H,9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBPMLQTBRAUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)
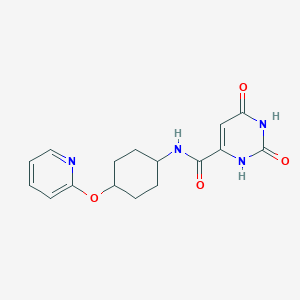
![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)
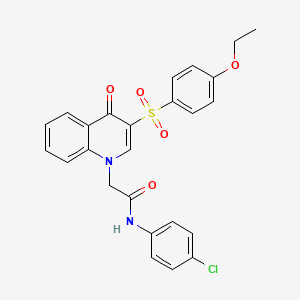
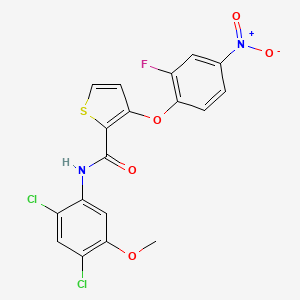
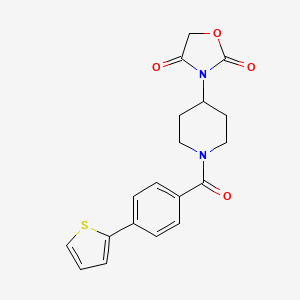
![ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2940324.png)
![N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2940326.png)
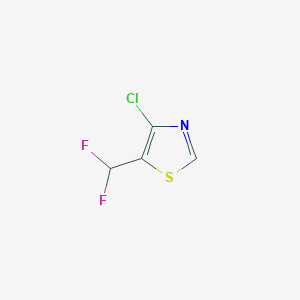
![1-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2940333.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2940334.png)
![methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2940336.png)
![4-[(E)-3-Hydroxy-8,10-dimethyl-2-(methylamino)dodec-6-enyl]phenol](/img/structure/B2940338.png)
![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2940339.png)